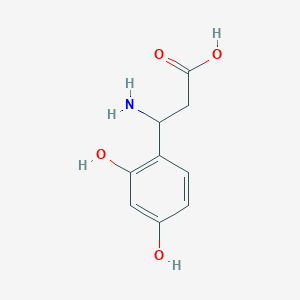

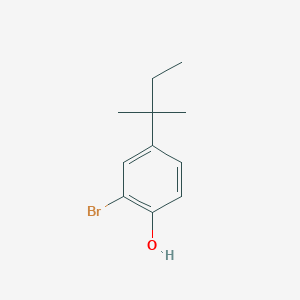

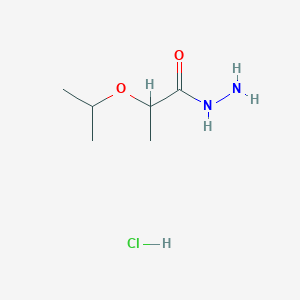

![molecular formula C12H6BrCl2N3 B1284463 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine CAS No. 951625-71-1](/img/structure/B1284463.png)

3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is a reagent used in the synthesis of imidazopyridazine series of inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been well studied in the past decade . The synthesis involves several categories of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A specific method for the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazine involves the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of 1° or 2° alkylamines .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products . They are an important class of fused nitrogen-bridged heterocyclic compounds .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A specific reaction for the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazine involves the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of 1° or 2° alkylamines .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Imidazopyridine, which is a part of the compound , is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s an important fused bicyclic 5–6 heterocycle . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Material Science

Imidazopyridine is also useful in material science because of its structural character . It can be used in the synthesis of various materials due to its unique properties.

Synthesis of Imidazopyridines

The synthesis of imidazopyridines is a significant application of this compound. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .

Tuberculosis Treatment

Imidazopyridines have shown potential in the treatment of tuberculosis. In an acute TB mouse model, significant reduction of bacterial load was observed when treated with imidazopyridine-based compounds .

Research Use

The compound “3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine” is used for research purposes . It’s molecular formula is C6H3BrClN3 and it has a molecular weight of 232.47 .

Mecanismo De Acción

Target of Action

The primary target of 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is the Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) . This kinase plays a crucial role in the life cycle of the Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Mode of Action

3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine acts as an inhibitor of PfCDPK1 . By binding to this kinase, it disrupts the normal biochemical processes of the parasite, thereby inhibiting its growth and proliferation.

Pharmacokinetics

Like other imidazopyridines, it is expected to have good bioavailability due to its fused bicyclic structure .

Safety and Hazards

Direcciones Futuras

The synthesis of imidazo[1,2-a]pyridines has been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review provides new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propiedades

IUPAC Name |

3-bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrCl2N3/c13-12-11(7-1-3-8(14)4-2-7)16-10-6-5-9(15)17-18(10)12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOBYVROFBSXFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C(=N2)C=CC(=N3)Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrCl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190832 |

Source

|

| Record name | 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951625-71-1 |

Source

|

| Record name | 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951625-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

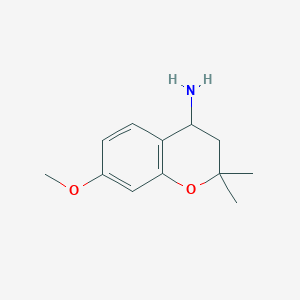

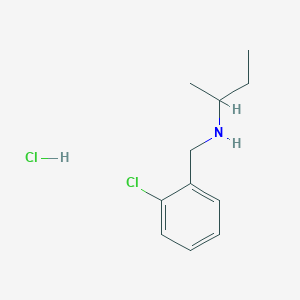

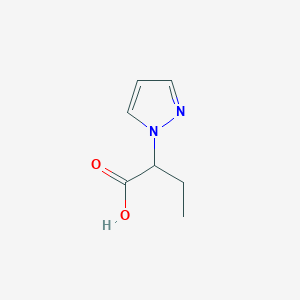

![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)

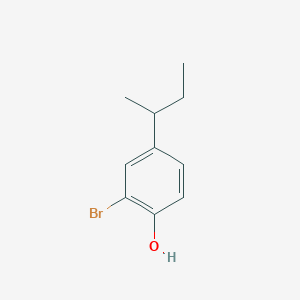

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)